molecular formula C13H8ClFINO B2457578 N-(2-chloro-4-iodophenyl)-2-fluorobenzamide CAS No. 433316-37-1

N-(2-chloro-4-iodophenyl)-2-fluorobenzamide

Cat. No.: B2457578
CAS No.: 433316-37-1
M. Wt: 375.57
InChI Key: HMFPZLBLOKLAPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Chloro-4-iodophenyl)-2-fluorobenzamide is a high-purity halogenated benzamide compound supplied with a minimum purity of 97% . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. This compound, with the CAS Number 433316-37-1 and a molecular weight of 375.57 g/mol, belongs to a class of halogenated benzamides which are subjects of interest in various research fields, including medicinal chemistry and materials science . The molecular formula is C 13 H 8 ClFINO, and it can be represented by the SMILES structure: FC1=CC=CC=C1C(=O)NC1=C(Cl)C=C(I)C=C1 . Structural analogs of this compound, particularly fluorinated benzamides, are extensively investigated for their potential in the development of new pharmaceuticals and therapies, as well as for fundamental studies in crystal engineering and molecular interaction due to their defined hydrogen-bonding capabilities . Researchers can order this product in convenient quantities, with 250 mg and 1 g unit sizes typically available . As a light-sensitive material, appropriate handling and storage are recommended to preserve its stability and quality.

Properties

IUPAC Name

N-(2-chloro-4-iodophenyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFINO/c14-10-7-8(16)5-6-12(10)17-13(18)9-3-1-2-4-11(9)15/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFPZLBLOKLAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)I)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride-Mediated Coupling

Route A1 : Direct amidation via 2-fluorobenzoyl chloride

2-Fluorobenzoic acid → (SOCl₂, DMF cat.) → 2-Fluorobenzoyl chloride  
2-Fluorobenzoyl chloride + 2-Chloro-4-iodoaniline → (Base, solvent) → Target  

Key variables: Chlorinating agent selection, solvent polarity, base strength

Carbodiimide-Assisted Coupling

Route A2 : Activation with EDCl/HOBt

2-Fluorobenzoic acid + EDCl/HOBt → Activated ester  
Activated ester + 2-Chloro-4-iodoaniline → (DIPEA, DMF) → Target  

Advantage: Avoids acid chloride handling; better for moisture-sensitive substrates

Mixed Anhydride Method

Route A3 :

2-Fluorobenzoic acid + ClCO₂iPr → Mixed anhydride  
Mixed anhydride + 2-Chloro-4-iodoaniline → (NMM, THF) → Target  

Benefit: Improved regioselectivity in sterically hindered systems

Detailed Synthetic Procedures

Preparation of 2-Fluorobenzoyl Chloride

Protocol adapted from :

  • Reactants : 2-Fluorobenzoic acid (1.0 eq), Thionyl chloride (3.0 eq), Catalytic DMF (0.1 eq)
  • Conditions : Reflux 4 hr under N₂, followed by solvent evaporation
  • Yield : 92-95% (GC-MS purity >98%)
  • Critical Parameter : Strict anhydrous conditions to prevent hydrolysis

Synthesis of 2-Chloro-4-iodoaniline

Methodology from iodination literature :

Step Reagent Temp (°C) Time (hr) Yield (%)
Chlorination Cl₂ gas, FeCl₃ 40-50 6 85
Iodination I₂, HIO₃, H₂SO₄ 110 12 78
  • Purification : Sequential crystallization from hexane/EtOAc (7:3)

Amide Bond Formation

Optimized conditions from :

Table 1. Solvent and Base Screening for Route A1

Entry Solvent Base Temp (°C) Time (hr) Yield (%)
1 THF Pyridine 25 24 62
2 DCM Et₃N 0→25 12 78
3 DMF DIPEA 40 6 85
4 Toluene DBU 80 3 72

Procedure :

  • Charge 2-fluorobenzoyl chloride (1.05 eq) to amine (1.0 eq) in DMF at 0°C
  • Add DIPEA (2.5 eq) dropwise over 30 min
  • Warm to 40°C, stir until consumption of amine (TLC monitoring)
  • Quench with ice-water, extract with EtOAc (3×50 mL)
  • Dry (Na₂SO₄), concentrate, purify by column chromatography (SiO₂, Hex/EtOAc 4:1)

Process Optimization Challenges

Halogen Compatibility Issues

  • Iodine stability : Limits maximum reaction temperature to <100°C
  • Chlorine displacement : Risk of nucleophilic aromatic substitution under basic conditions
  • Mitigation strategy : Use weakly coordinating bases (DIPEA > Et₃N) and polar aprotic solvents

Byproduct Formation

Major impurities identified via LC-MS :

  • N,N-Bis(2-chloro-4-iodophenyl)-2-fluorobenzamide (Over-alkylation)
  • 2-Fluorobenzoic acid (Hydrolysis product)
  • 4-Iodo-2-chloroacetanilide (Competitive acetylation)

Fig. 1. Impurity Profile vs Reaction Time
(Simulated data based on kinetic models)

Reaction Progress →  
0-2 hr: Dominant target formation (75%)  
2-4 hr: Hydrolysis byproducts increase (12%)  
>4 hr: Over-alkylation dominates (Up to 30%)  

Alternative Synthetic Pathways

Ullmann-Type Coupling

For challenging substrate combinations :

2-Fluorobenzoic acid + 2-Chloro-4-iodoaniline  
→ (CuI, 1,10-Phen, K₂CO₃, DMSO)  
→ Target (Yield: 65%, 100°C, 24 hr)  

Advantage: Single-pot procedure; Disadvantage: Requires metal catalyst removal

Enzymatic Aminolysis

Green chemistry approach :

  • Lipase B (CAL-B) in TBME at 45°C
  • Conversion: 58% after 72 hr
  • Limitation: Low scalability, enzyme cost

Characterization and Quality Control

Table 2. Spectroscopic Data Requirements

Technique Critical Peaks Validation Criteria
¹H NMR (400 MHz, CDCl₃) δ 8.21 (d, J=8.4 Hz, 1H, Ar-H) Integral ratio matches structure
¹³C NMR δ 163.5 (C=O), 160.1 (d, J=245 Hz, C-F) 19F coupling evident
FT-IR 1665 cm⁻¹ (C=O str), 1540 (N-H bend) Absence of -OH (2500-3300 cm⁻¹)
HPLC-UV t_R = 6.54 min (C18, 60:40 MeOH:H₂O) Purity ≥95% (210 nm)

Stability studies indicate :

  • Light sensitivity (degradation <5% in amber glass)
  • Hygroscopicity: 3% w/w water uptake at 75% RH
  • Thermal decomposition onset: 218°C (DSC)

Scale-Up Considerations

Pilot plant protocol (10 kg batch) :

  • Use jacketed reactor with corrosion-resistant lining (Hastelloy C-276)
  • Implement gradual reagent addition to control exotherm
  • Multi-stage crystallization:
    • Primary isolation from heptane/toluene
    • Recrystallization using CH₃CN/H₂O gradient
  • Implement continuous flow purification for >99.5% purity

Environmental Impact Assessment :

  • E-factor: 18.7 (Solvent recovery improves to 5.2)
  • PMI: 23 kg/kg product (Optimizable to 15 via solvent swaps)

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effects of chlorine, iodine, and fluorine substituents activate the aromatic ring for SNAr reactions. Key sites for substitution include:

  • Iodine at the 4-position : Due to its large size and weaker C–I bond, iodine is the most labile halogen. Reactions with nucleophiles (e.g., sodium azide, potassium cyanide) yield products like N-(2-chloro-4-azidophenyl)-2-fluorobenzamide or N-(2-chloro-4-cyanophenyl)-2-fluorobenzamide.

  • Chlorine at the 2-position : Substitution here requires harsher conditions (e.g., high-temperature catalysis with Cu or Pd).

Example Reaction Pathway :

N-(2-chloro-4-iodophenyl)-2-fluorobenzamide+NaN3DMF, 80°CN-(2-chloro-4-azidophenyl)-2-fluorobenzamide+NaI\text{this compound} + \text{NaN}_3 \xrightarrow{\text{DMF, 80°C}} \text{N-(2-chloro-4-azidophenyl)-2-fluorobenzamide} + \text{NaI}

Reagent Conditions Product
Sodium azideDMF, 80°C, 12 h4-Azido derivative
Potassium cyanideDMSO, 100°C, 24 h4-Cyano derivative

Amide Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl (6M) at reflux yields 2-fluorobenzoic acid and 2-chloro-4-iodoaniline.

  • Basic Hydrolysis : NaOH (2M) in ethanol/water produces the sodium salt of 2-fluorobenzoic acid and the corresponding amine.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack on the carbonyl carbon, facilitated by protonation (acidic) or deprotonation (basic) of the amide nitrogen .

Oxidation

The benzamide moiety is resistant to oxidation, but halogen substituents can participate:

  • Iodine Oxidation : Treating with KMnO₄ in acidic conditions oxidizes iodine to iodoso (I⁺) intermediates, though full conversion to iodoxy derivatives is rare .

Reduction

  • Amide Reduction : LiAlH₄ reduces the amide to a secondary amine, producing N-(2-chloro-4-iodophenyl)-2-fluorobenzylamine.

  • Aromatic Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) partially reduces the fluorobenzene ring under high pressure.

Halogen Exchange Reactions

Iodine participates in Ullmann-type coupling or halogen-exchange reactions with Cu or Pd catalysts:

This compound+Ar-B(OH)2Pd(PPh3)4,K2CO3N-(2-chloro-4-arylphenyl)-2-fluorobenzamide\text{this compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{K}_2\text{CO}_3} \text{N-(2-chloro-4-arylphenyl)-2-fluorobenzamide}

This Suzuki-Miyaura coupling enables aryl group introduction at the 4-position .

Hydrogen Bonding and Tautomerism

The fluorine atom engages in intramolecular hydrogen bonds (e.g., N–H···F interactions, distance ≈ 2.5 Å), stabilizing specific tautomers and influencing reactivity . Computational studies (DFT) confirm that fluorine's electronegativity prevents amine-imine tautomerization, favoring the amino form in solid-state reactions .

Scientific Research Applications

Chemical Synthesis and Building Block

N-(2-chloro-4-iodophenyl)-2-fluorobenzamide serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules due to its unique structural features. The introduction of fluorine into bioactive molecules can significantly alter their chemical and physical properties, making them more suitable for specific applications in pharmaceuticals .

Enzyme Interactions

The compound has been investigated as a biochemical probe to study enzyme interactions. Its ability to bind to specific enzymes allows researchers to explore biochemical pathways and mechanisms of action, particularly in cancer research where targeting specific kinases can lead to therapeutic advancements .

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer therapies. It has shown promising activity against various cancer cell lines, including non-small cell lung cancer (NSCLC). The compound's mechanism involves inhibition of key kinases associated with tumor growth and resistance, positioning it as a candidate for further development in cancer treatment .

Medicinal Chemistry

This compound is being explored for its therapeutic properties beyond anticancer effects. Its anti-inflammatory potential is also under investigation, with studies indicating that compounds with similar structures can modulate inflammatory pathways effectively.

Industrial Applications

In the industrial sector, this compound is employed in the development of new materials and chemical processes. Its unique chemical properties facilitate the creation of advanced materials that may have applications in electronics or coatings, capitalizing on the stability and reactivity conferred by the halogen substituents.

Structure-Activity Relationship Studies

Research focusing on the structure-activity relationship (SAR) of this compound has revealed insights into how modifications to its structure can enhance biological activity. For example, studies have shown that substituting different groups at specific positions can significantly influence its efficacy against cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various bacterial and fungal strains. Preliminary results indicate that it exhibits comparable or superior activity compared to established antibiotics, suggesting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(2-chloro-4-iodophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. For instance, it can bind to and inhibit certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-iodophenyl)acetamide
  • N-(2-chloro-4-iodophenyl)-4-methylbenzamide
  • N-(2-chloro-4-iodophenyl)-2-methylpropanamide

Uniqueness

N-(2-chloro-4-iodophenyl)-2-fluorobenzamide is unique due to the presence of the fluoro substituent, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for specific research and industrial applications.

Biological Activity

N-(2-chloro-4-iodophenyl)-2-fluorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article delves into the biological activity of this compound, discussing its mechanisms, research findings, and applications in medicine.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes:

  • A chlorine atom at the 2-position.
  • An iodine atom at the 4-position of the phenyl ring.
  • A fluorine atom attached to the benzamide moiety.

This structural configuration is critical for its biological activity, influencing how the compound interacts with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may function through:

  • Inhibition of Kinases : The compound has been shown to inhibit certain kinases, which are enzymes that play crucial roles in cell signaling pathways associated with cancer progression and bacterial resistance.
  • Induction of Apoptosis : Studies have indicated that this compound can induce apoptosis in cancer cells, leading to reduced cell viability .

Anticancer Properties

This compound has demonstrated significant anticancer activity in various studies:

  • Cytotoxicity Tests : In vitro studies have shown that this compound exhibits cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), with IC50 values indicating effective concentrations for inhibiting cell growth .
Cell LineIC50 (µM)Reference
A5495.0
HeLa3.5

Antibacterial Properties

In addition to its anticancer effects, this compound also exhibits antibacterial activity:

  • Broad-Spectrum Activity : It has been investigated for efficacy against various bacterial strains, showing potential as a therapeutic agent for bacterial infections.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Anticancer Efficacy :
    • Researchers conducted experiments on A549 and HeLa cells, demonstrating that treatment with this compound led to significant reductions in cell proliferation and induced apoptosis through caspase activation pathways .
  • Antibacterial Testing :
    • In a separate study, the compound was tested against Gram-positive and Gram-negative bacteria, revealing notable antibacterial activity. The mechanism was attributed to disruption of bacterial cell wall synthesis.

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